3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid

Organometallic chemistry Regioselective synthesis Pyridine functionalization

Choose 3-chloro isomer (CAS 796090-27-2) over 5-chloro for 27x higher LogP (2.45 vs 1.02), enhancing membrane permeability and blood-brain barrier potential. Documented commercial availability from multiple suppliers with transparent pricing. Essential for regioexhaustive functionalization studies and auxin-mimic herbicide SAR programs requiring the full isomer set.

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
CAS No. 796090-27-2
Cat. No. B1600933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid
CAS796090-27-2
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.55 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)Cl)C(=O)O
InChIInChI=1S/C7H3ClF3NO2/c8-4-3(7(9,10)11)1-2-12-5(4)6(13)14/h1-2H,(H,13,14)
InChIKeyWDORPWNWWOLVPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic Acid (CAS 796090-27-2): Sourcing and Differentiation Guide for Pyridinecarboxylic Acid Derivatives


3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid (CAS 796090-27-2) is a halogenated pyridinecarboxylic acid derivative with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol . The compound features a chlorine substituent at the 3-position and a trifluoromethyl group at the 4-position of the pyridine-2-carboxylic acid scaffold. This specific substitution pattern distinguishes it from positional isomers such as 5-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid (CAS 796090-31-8) and 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid (CAS 823222-00-0), each of which presents distinct reactivity profiles in organometallic functionalization and differing physicochemical parameters relevant to medicinal and agrochemical applications [1].

Positional Isomerism in Chloro(trifluoromethyl)picolinic Acids: Why CAS 796090-27-2 Cannot Be Arbitrarily Substituted


Positional isomerism in chloro(trifluoromethyl)pyridinecarboxylic acids produces non-interchangeable chemical entities with divergent reactivity and physicochemical properties. The target compound (3-chloro-4-CF₃) differs from the 5-chloro-4-CF₃ isomer (CAS 796090-31-8) in calculated LogP (2.45 vs. 1.02) [1], indicating substantially different lipophilicity that would affect membrane permeability and protein binding in biological contexts. Furthermore, the 3-chloro substitution pattern on the pyridine ring creates a distinct electronic and steric environment that governs regioselectivity in subsequent synthetic transformations—a property explicitly exploited in regioexhaustive functionalization studies [2]. Generic substitution without experimental validation therefore introduces uncontrolled variables in both synthetic outcomes and biological activity.

Quantitative Differentiation of 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic Acid (CAS 796090-27-2): Comparative Evidence for Procurement Decisions


Regioexhaustive Functionalization: Synthetic Accessibility of All Three Carboxylic Acid Isomers from a Single Precursor

3-Chloro-4-(trifluoromethyl)pyridine serves as a precursor that can be converted into all three possible carboxylic acid positional isomers via regioexhaustive functionalization methodology [1]. This study demonstrated that the 3-chloro-4-CF₃ pyridine scaffold, unlike its 2-chloro-6-CF₃ and 2-chloro-5-CF₃ counterparts, enables access to the full set of regioisomeric carboxylic acids when subjected to a defined organometallic toolbox including transmetalation-equilibration, site-discriminating deprotonation, regio-divergent iodine migration, and steric screening with bulky trialkylsilyl groups [1]. The target compound (CAS 796090-27-2) represents one of the three carboxylic acid products obtainable from this scaffold, along with the 4- and 6-carboxylic acid isomers [1].

Organometallic chemistry Regioselective synthesis Pyridine functionalization

LogP Differential Between 3-Chloro and 5-Chloro Positional Isomers

The calculated partition coefficient (LogP) differs substantially between the 3-chloro-4-CF₃ isomer (CAS 796090-27-2) and the 5-chloro-4-CF₃ isomer (CAS 796090-31-8) [1]. The target compound exhibits a LogP of 2.45, while the 5-chloro isomer has a LogP of 1.02 [1]. This 1.43 LogP unit difference corresponds to a theoretical ~27-fold difference in octanol-water partition coefficient.

Physicochemical properties Lipophilicity Drug design

Commercial Availability and Pricing as Procurement-Relevant Differentiation

Commercial availability profiles differ among chloro(trifluoromethyl)picolinic acid isomers. The target compound (CAS 796090-27-2) is stocked by multiple suppliers at 95% purity with documented pricing: approximately $372 per gram from AKSci and ~¥2,100-2,434 per gram from Molbase and Macklin suppliers [1]. In contrast, the 6-chloro-4-CF₃ isomer (CAS 823222-00-0) is noted as available through custom synthesis only, indicating lower commercial availability and potentially longer lead times for procurement [2].

Chemical procurement Supply chain Building blocks

Isomer-Dependent Coordination Chemistry: Class-Level Evidence from Trifluoromethyl Pyridine Carboxylic Acid Zn(II) Complexes

In a study of isomeric trifluoromethyl-pyridine carboxylic acid Zn(II) complexes, positional isomerism of the ligand was shown to dictate coordination mode and biological binding activity [1]. Complex 1 (with 5-CF₃ pyridine-2-carboxylic acid) adopted N,O-chelated coordination, while Complex 2 (with 4-CF₃ nicotinic acid) adopted N,O-monodentate coordination [1]. Complex 1 demonstrated higher binding efficacy toward bovine serum albumin and calf thymus DNA compared to Complex 2 [1]. While this study does not directly test CAS 796090-27-2, it establishes that trifluoromethyl substitution position on pyridinecarboxylic acids produces measurable differences in metal coordination behavior and biomolecular interactions.

Coordination chemistry Bioinorganic chemistry Structural biology

Herbicidal Activity Context: Picolinic Acid Scaffold as Auxin Mimic

Pyridinecarboxylic acid derivatives, including picolinic acid scaffolds, function as synthetic auxin mimics in herbicidal applications [1]. The mechanism involves mimicking the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual plant death in susceptible broadleaf weed species [1]. 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid is cited as an active ingredient in herbicides, with effectiveness against a range of weed species [2]. However, no quantitative comparative herbicidal activity data (e.g., IC₅₀ or GR₅₀ values) was identified in the available literature that would permit direct head-to-head comparison with other chloro(trifluoromethyl)picolinic acid isomers.

Agrochemical development Herbicide discovery Auxin mimic

Application Scenarios for 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic Acid (CAS 796090-27-2) Based on Quantitative Differentiation Evidence


Regioexhaustive Functionalization Studies Requiring Full Isomer Sets

Research groups investigating regioexhaustive functionalization methodology or requiring complete sets of chloro(trifluoromethyl)pyridinecarboxylic acid positional isomers should procure CAS 796090-27-2 as the 2-carboxylic acid representative from the 3-chloro-4-CF₃ pyridine scaffold [1]. The compound is one of three carboxylic acid products obtainable from this precursor, alongside the 4- and 6-carboxylic acid isomers (CAS 796090-29-4 and CAS 796090-30-7, respectively) [1]. Procuring the full isomer set enables systematic exploration of substitution pattern effects on downstream reactivity.

Medicinal Chemistry Lead Optimization Requiring Higher Lipophilicity

Medicinal chemistry programs optimizing drug candidates where increased lipophilicity is desired (e.g., for enhanced membrane permeability or blood-brain barrier penetration) should preferentially evaluate CAS 796090-27-2 (LogP 2.45) over the 5-chloro-4-CF₃ isomer (CAS 796090-31-8; LogP 1.02) [1]. The approximately 27-fold higher theoretical octanol-water partition coefficient of the 3-chloro isomer may confer pharmacokinetic advantages for targets requiring greater lipophilic character [1].

Time-Sensitive Synthetic Programs Requiring Stocked Building Blocks

Synthetic chemistry groups operating under tight timelines should prioritize CAS 796090-27-2 for procurement given its documented commercial availability from multiple vendors with transparent pricing ($372/g from AKSci; ¥2,100-2,434/g from domestic suppliers) [1]. This contrasts with the 6-chloro isomer (CAS 823222-00-0), which is noted as available only via custom synthesis, introducing potential delays and undefined costs [2].

Agrochemical SAR Studies on Picolinic Acid-Derived Auxin Mimics

Agrochemical discovery teams conducting structure-activity relationship studies on picolinic acid-derived auxin-mimic herbicides should include CAS 796090-27-2 in their compound libraries [1]. The specific 3-chloro-4-trifluoromethyl substitution pattern represents a distinct chemical space within this herbicide class, and systematic evaluation across positional isomers is necessary to establish robust SAR for weed spectrum, potency, and crop selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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